molecular formula C18H23N3O4 B4778966 Oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine

Oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine

Cat. No.: B4778966
M. Wt: 345.4 g/mol
InChI Key: XTNSEFGMUWZGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine: is a complex organic compound that combines the properties of oxalic acid and a tetrahydroazepinoquinoline derivative. . The tetrahydroazepinoquinoline derivative is a nitrogen-containing heterocycle, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine typically involves multi-step organic reactions. The starting materials often include oxalic acid and a suitable precursor for the tetrahydroazepinoquinoline core. Common synthetic routes may involve:

    Formation of the tetrahydroazepinoquinoline core: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the oxalic acid moiety: This step may involve esterification or amidation reactions to attach the oxalic acid group to the tetrahydroazepinoquinoline core.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing heterocycle.

    Reduction: Reduction reactions may target the oxalic acid moiety or the tetrahydroazepinoquinoline core.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: : The tetrahydroazepinoquinoline core is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: : Research into the medicinal applications of this compound may focus on its potential as a therapeutic agent for various diseases, leveraging its biological activities.

Industry: : In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine exerts its effects is likely related to its interaction with biological targets. The nitrogen-containing heterocycle can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The combination of oxalic acid and the tetrahydroazepinoquinoline core in a single molecule provides a unique set of properties

Properties

IUPAC Name

oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3.C2H2O4/c1-10-7-8-11(2)15-13(10)14(17)12-6-4-5-9-19(3)16(12)18-15;3-1(4)2(5)6/h7-8H,4-6,9H2,1-3H3,(H2,17,18);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNSEFGMUWZGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3CCCCN(C3=NC2=C(C=C1)C)C)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine
Reactant of Route 2
Oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine
Reactant of Route 3
Oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine
Reactant of Route 4
Reactant of Route 4
Oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine
Reactant of Route 5
Reactant of Route 5
Oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine
Reactant of Route 6
Oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.